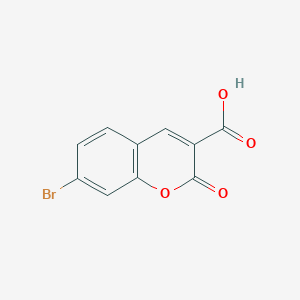

7-Bromo-2-oxo-2H-chromene-3-carboxylic acid

Description

7-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS: 1438410-03-7) is a brominated coumarin derivative with the molecular formula C₁₀H₅BrO₄ and a molecular weight of 269.05 g/mol . It is synthesized via a literature procedure involving visible light-driven reductive azaarylation, yielding a yellow solid with a 62% yield . The compound’s structure features a coumarin backbone substituted with a bromine atom at position 7 and a carboxylic acid group at position 2.

Properties

IUPAC Name |

7-bromo-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQDKSRVNCYJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar procedures to laboratory methods, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Photocatalytic Reductive Decarboxylation

This compound participates in visible light-driven reductive decarboxylation with (cyano)azaarenes using fac-Ir(ppy)₃ as a photocatalyst. The reaction proceeds via radical intermediates, yielding 4-substituted-chroman-2-ones .

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | 3 mol% fac-Ir(ppy)₃ |

| Solvent | Dry DMSO |

| Light Source | Blue LED (450–455 nm) |

| Reaction Time | 48 hours |

| Yield Range | 34–89% (dependent on substituents) |

Example:

Esterification and Amidation

The carboxylic acid group undergoes esterification and amidation under standard conditions:

Hydrazide Formation

Treatment with hydrazine hydrate forms N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides . The reaction involves nucleophilic attack at the carbonyl group, followed by ring-opening and rearrangement .

Decarboxylative Coupling

Under photocatalytic conditions, the carboxylic acid group undergoes decarboxylation to form radical intermediates. This enables coupling with electron-deficient aromatic systems :

Substituent Effects on Yield :

| Coumarin Substituent | Product Yield (%) |

|---|---|

| 6-Methyl | 75 |

| 6-Methoxy | 82 |

| 7-Bromo | 62 |

| 8-Bromo | 54 |

Carboxylic Acid Derivatives

-

Acid Chloride Formation : Reaction with thionyl chloride (SOCl₂) produces the corresponding acid chloride, a precursor for amides and esters .

-

Salt Formation : Forms stable salts with bases like triethylamine, enhancing solubility in polar aprotic solvents .

Comparative Reaction Pathways

Mechanistic Insights

-

Photocatalytic Reduction : Involves single-electron transfer (SET) from triethylamine to the photocatalyst, generating a radical anion that reacts with (cyano)azaarenes .

-

Decarboxylation : The carboxylic acid group undergoes radical decarboxylation, forming a stabilized chromenyl radical that couples with azaarenes .

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Activity : Research indicates that derivatives of chromene compounds exhibit anti-inflammatory properties. For instance, studies have synthesized various substituted 2-oxochromenes, including 7-bromo derivatives, demonstrating significant anti-inflammatory activity in vitro and in vivo models .

- Antibacterial and Antifungal Properties : Compounds related to 7-bromo-2-oxo-2H-chromene-3-carboxylic acid have been evaluated for their antibacterial and antifungal activities. The structural features of these compounds suggest that they may inhibit microbial growth effectively, making them candidates for new antimicrobial agents .

- Antioxidant Activity : The antioxidant potential of chromene derivatives has been explored, showing that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Synthetic Methodologies

This compound can be synthesized through various chemical reactions, including:

- Condensation Reactions : The synthesis often involves the condensation of appropriate phenolic compounds with α,β-unsaturated carbonyl compounds. This method allows for the introduction of diverse functional groups, enhancing biological activity.

- Cyclization Reactions : Cyclization methods are employed to form the chromene structure, which is pivotal in achieving the desired pharmacological properties.

Case Studies

Mechanism of Action

The mechanism of action of 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other coumarin derivatives. These interactions may involve binding to enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Bromo-2-oxo-2H-chromene-3-carboxylic Acid

- CAS : 2199-87-3; Molecular Weight : 269.05 g/mol (same as 7-bromo isomer).

- Synthesis : Achieved in 97% yield via a high-efficiency method, forming a white crystal with a melting point of 200°C .

- Key Difference: Bromine at position 6 instead of 5. This positional isomerism leads to distinct electronic effects and crystal packing behaviors, as evidenced by its higher melting point compared to non-brominated analogs .

8-Bromo-2-oxo-2H-chromene-3-carboxylic Acid

- Synthesis : Reported in 54% yield , lower than the 7-bromo isomer (62%), suggesting steric or electronic challenges in introducing bromine at position 8 .

3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid

- Structure : A benzochromene derivative with a fused naphthalene ring.

- Melting Point : 235.1–236.5°C , significantly higher than coumarin derivatives due to enhanced π-π stacking and hydrogen bonding in the crystalline state .

Halogen-Substituted Analogs

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic Acid

- CAS : 183736-74-5; Molecular Weight : 240.59 g/mol.

Functionalized Derivatives

6-Bromo-7-ethoxy-2-oxo-2H-chromene-3-carboxylic Acid

- CAS : 1352524-40-3; Molecular Formula : C₁₂H₉BrO₅.

- Features : The ethoxy group at position 7 introduces steric bulk, which may hinder electrophilic substitution reactions but improve lipid solubility for biological applications .

7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid

- Synthesis : Produced via condensation of 2,4-dihydroxybenzaldehyde and diethyl malonate, yielding ethyl esters as intermediates .

- Applications : The hydroxyl group enables further functionalization (e.g., glycosylation or sulfonation), contrasting with the bromine’s role in cross-coupling reactions .

Data Table: Key Properties of Selected Compounds

Biological Activity

7-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the class of coumarin derivatives, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : 269.05 g/mol

- IUPAC Name : this compound

The presence of a bromine atom at the 7-position of the chromene ring enhances its reactivity and potential biological activity compared to non-brominated analogs.

Target Enzymes

Research indicates that this compound acts as an inhibitor of specific enzymes, including:

- Human Leukocyte Elastase

- Thrombin

These interactions typically involve mechanism-based inhibition, where the compound's functional groups interact with the active sites of these enzymes, indicating potential therapeutic applications in conditions influenced by these targets.

Biochemical Pathways

The compound has been shown to influence various biochemical pathways, particularly those related to:

- Lipid Metabolism

- Cell Signaling

Coumarin derivatives often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Exhibits potential against various microbial strains.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation through enzyme inhibition.

- Anti-inflammatory Effects : May reduce inflammation by modulating enzyme activity involved in inflammatory responses.

In Vitro Studies

Recent studies have highlighted the compound's inhibitory effects on human carbonic anhydrase (hCA II), an enzyme implicated in numerous physiological processes. The IC values obtained from these studies provide insight into its potency:

| Compound | IC (μM) | Activity Level |

|---|---|---|

| This compound | 4.55 ± 0.75 | Moderate |

| Control (Zonisamide) | 3.00 ± 0.50 | High |

This table illustrates the compound's moderate inhibitory activity compared to established controls, suggesting further exploration is warranted .

Structure-Aactivity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For example, substituting different functional groups at specific positions on the chromene ring can lead to increased potency against target enzymes .

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized to prevent side reactions?

The synthesis involves bromination of a chromene-3-carboxylic acid precursor. A common approach uses bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform at 25–50°C to ensure regioselectivity . Key optimizations include:

- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates .

- Stoichiometry : Limiting bromine to 1.1 equivalents minimizes polybromination .

Post-reaction purification via recrystallization (ethyl acetate/hexane, 3:1 v/v) yields >95% purity, as validated for structurally analogous coumarins .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- 1H/13C NMR :

- X-ray crystallography : Intermolecular O—H⋯O hydrogen bonds between the carboxylic acid and solvent (e.g., dimethylformamide) confirm spatial arrangement, as seen in 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid .

- FT-IR : Absorbance at 1700–1750 cm⁻¹ (C=O stretching of lactone and carboxylic acid) .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Storage : Store sealed in dry conditions at room temperature; avoid exposure to moisture to prevent hydrolysis .

- Spill response : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. What solvent systems are effective for solubilizing and purifying this compound?

- Solubility : Moderate in DMSO or DMF; poor in water or hexane .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane 20–50% v/v) or recrystallization (ethanol/water 70:30) .

Advanced Research Questions

Q. How does bromine substitution at the 7-position influence the compound’s reactivity compared to analogs with bromine at other positions?

- Electronic effects : The 7-bromo group withdraws electron density via inductive effects, reducing nucleophilic attack at the lactone ring compared to 6-bromo analogs .

- Steric effects : Bromine at the 7-position minimally hinders carboxylic acid functionalization, enabling amide coupling for prodrug development .

- Biological activity : Bromine position correlates with target affinity; 7-substitution enhances binding to quinone reductases in anticancer studies .

Q. What challenges arise in crystallizing brominated chromene derivatives, and how can they be resolved?

- Crystallization issues : Bromine’s heavy atom effect complicates X-ray diffraction pattern resolution .

- Solutions : Co-crystallization with dimethylformamide (DMF) improves crystal packing via O—H⋯O hydrogen bonds, as shown in . Low-temperature data collection (100 K) reduces thermal motion artifacts .

Q. How does pH or temperature affect the stability of this compound in aqueous solutions?

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Data reconciliation :

- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Solvent artifacts : DMSO concentrations >0.1% may inhibit enzyme activity; use lower concentrations .

- Metabolite interference : LC-MS/MS quantification distinguishes parent compound from metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.